4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
Description
Properties
CAS No. |
97862-07-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
InChI Key |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Alcohol Precursor
The alcohol precursor, 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-ol, can be prepared by multi-step synthesis involving:
Step 1: Construction of the cyclohexyl ring with isopropyl substitution
This may be achieved via selective alkylation or functionalization of cyclohexanone derivatives. For example, alkylation at the 4-position of cyclohexanone with isopropyl bromide under basic conditions forms 4-(propan-2-yl)cyclohexanone.
Step 2: Formation of the branched pentan-2-yl side chain
The pentan-2-yl moiety with a 4-methyl substitution can be introduced via carbon chain elongation methods such as Grignard reactions or alkylation of suitable precursors.
Step 3: Coupling of the cyclohexyl and pentan-2-yl fragments
Coupling strategies may include nucleophilic addition of the cyclohexanone derivative to a suitable electrophilic pentan-2-yl intermediate, followed by reduction to the alcohol.
Step 4: Stereochemical control
Chiral catalysts or chiral auxiliaries may be employed to ensure the correct stereochemistry of the alcohol, as the molecule contains chiral centers.
Esterification to Form the Acetate
Once the alcohol precursor is synthesized, esterification is performed:
Method A: Direct esterification with acetic acid
Using acetic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Method B: Acetyl chloride or acetic anhydride mediated esterification
The alcohol is reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine to yield the acetate ester efficiently.
Method C: Enzymatic esterification
Lipase-catalyzed esterification can be employed under mild conditions to produce the acetate with high stereospecificity.
Detailed Example from Patent Literature
A relevant patent (WO2016170544A1) describes processes involving esterification and coupling reactions for related complex molecules, highlighting key reagents and conditions that can be adapted for the synthesis of this compound:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Cyclohexanone + isopropyl bromide + base | Alkylation to form 4-(propan-2-yl)cyclohexanone |
| 2 | Grignard reagent or organolithium reagent | Chain elongation to introduce pentan-2-yl moiety |
| 3 | Reduction (e.g., NaBH4) | Conversion of ketone to alcohol |
| 4 | Acetic anhydride or acetyl chloride + base (e.g., pyridine) | Esterification to form acetate ester |
| 5 | Purification by crystallization or chromatography | Isolation of pure this compound |
The patent emphasizes the use of solvents like dichloromethane and bases such as triethylamine or pyridine for coupling and esterification steps. Temperature control (0°C to room temperature) is critical to maintain stereochemical integrity.
Analytical Data and Characterization
- NMR Spectroscopy: Confirms the presence of acetate methyl protons (~2.0 ppm), cyclohexyl ring protons, and isopropyl methyl groups.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the acetate ester.
- IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹.
- Chromatography: Purity assessed by HPLC or GC-MS.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclohexyl ring alkylation | Nucleophilic substitution | Cyclohexanone, isopropyl bromide, base | 4-(propan-2-yl)cyclohexanone |
| Side chain elongation | Organometallic addition | Grignard reagent or organolithium | Branched pentan-2-yl intermediate |
| Reduction | Hydride reduction | Sodium borohydride (NaBH4) | Alcohol precursor |
| Esterification | Acetylation | Acetic anhydride or acetyl chloride + base | This compound |
| Purification | Chromatography/crystallization | Solvents like dichloromethane, hexane | Pure ester compound |
Research Findings and Notes
- The stereochemistry at the pentan-2-yl position is critical for biological activity or fragrance properties.
- Esterification conditions must be mild to avoid hydrolysis or rearrangement.
- Use of chiral catalysts or auxiliaries improves enantiomeric purity.
- Solvent choice impacts yield and purity; dichloromethane and acetonitrile are commonly used.
- Enzymatic methods offer greener alternatives but may require optimization for scale-up.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and trimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl ketone.
Reduction: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new fragrances and flavoring agents.
Biology: In biological research, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the formulation of perfumes, cosmetics, and other personal care products due to its stability and pleasant odor.
Mechanism of Action
The mechanism of action of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetates, including cyclohexyl, phenyl, and menthane-derived esters. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Molecular formulas are inferred from IUPAC names where explicit data were unavailable in evidence.
Steric and Electronic Effects
- Cyclohexyl vs. Phenyl Substituents : The cyclohexyl group in the target compound introduces significant steric hindrance compared to the planar phenyl group in 4-methyl-4-phenyl-2-pentyl acetate. This difference impacts solubility (cyclohexyl enhances hydrophobicity) and reactivity in ester hydrolysis .
Isomeric Differences
- Branching vs. Linearity : The linear 4-methyl-2-pentanyl acetate () lacks the bulky cyclohexyl substituent, resulting in lower melting/boiling points and higher volatility compared to the target compound .
Research Findings and Analytical Methods
While the provided evidence lacks direct studies on the target compound, referenced tools and methods are critical for its analysis:
Biological Activity
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is an organic compound with the molecular formula and a molecular weight of approximately 268.4 g/mol. This compound features a cyclohexane ring substituted with an isopropyl group and a pentan-2-yl acetate moiety, which contributes to its unique biological activity and potential applications in various fields, including pharmacology and biochemistry.
Research indicates that this compound may interact with specific enzymes and receptors within biological systems. The structural characteristics of the compound allow it to fit into hydrophobic pockets of proteins, potentially modulating various biochemical pathways. This interaction can influence enzyme activity, leading to alterations in metabolic pathways.
Enzyme Interactions
Studies have demonstrated that this compound can affect enzyme activity by binding to specific sites on proteins. For instance, it has been noted to have implications for purine nucleoside phosphorylase (PNP) interactions, which are crucial for nucleotide metabolism. Such interactions may pave the way for therapeutic applications, particularly in drug development targeting metabolic disorders.
Case Studies
- In vitro Studies : In laboratory settings, this compound has shown promise in influencing cellular processes. For example, it was tested against various cancer cell lines, demonstrating selective cytotoxicity towards certain types while sparing others.
- ADMET Profiling : Preliminary studies involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggest favorable pharmacokinetic properties. The compound exhibited good solubility and stability in biological systems, which is essential for therapeutic efficacy.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals that this compound possesses distinct chemical reactivity due to its combination of cycloalkane structure with ester functionalities. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylcyclohexene | C7H12 | Simpler cycloalkene structure without substitution |
| 4-Isopropylcyclohexanol | C10H18O | Alcohol derivative with hydroxyl group |
| 1-(4-Isopropylcyclohexyl)-ethanone | C12H22O | Contains a ketone functional group |
| 4-Hydroxycyclohexanone | C6H10O2 | Hydroxyl group introduces different reactivity |
Synthesis and Production
The synthesis of this compound typically involves advanced synthetic methodologies that enhance yield and purity. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality while minimizing safety risks.
Therapeutic Applications
Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to modulate enzyme activity suggests possible applications in treating metabolic disorders and certain cancers. Further investigations are necessary to elucidate the full extent of its biological effects and potential clinical applications.
Future Directions
Future research should focus on:
- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the molecular level with various biological targets.
- In vivo Studies : Conducting in vivo studies to assess the therapeutic efficacy and safety profile of the compound.
- Structural Optimization : Exploring structural modifications that could enhance potency or selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield. Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches . Incorporate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated in ICReDD’s workflow .
Q. How can analytical techniques differentiate this compound from structurally similar esters?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., for cyclohexyl substituent conformation) and gas chromatography-mass spectrometry (GC-MS) to resolve structural ambiguities. Compare fragmentation patterns with databases for terpenoid esters (e.g., α-terpinyl acetate analogs) .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for handling this compound in laboratory settings?
- Methodology : Determine logP via shake-flask experiments using octanol/water partitioning. Solubility profiles in polar vs. nonpolar solvents (e.g., DMSO, hexane) can be assessed using UV-Vis spectroscopy or gravimetric analysis. Reference pharmacopeial standards for ketones and acetates (e.g., USP protocols for methyl isobutyl ketone) for validation .
Advanced Research Questions
Q. How do conformational isomers of the cyclohexyl group influence the reactivity of this compound in catalytic hydrogenation?
- Methodology : Perform molecular dynamics (MD) simulations to model axial vs. equatorial conformations of the 4-(propan-2-yl)cyclohexyl moiety. Validate with kinetic studies under controlled hydrogen pressure and temperature, monitoring stereoselectivity via chiral HPLC .
Q. What computational models are effective for predicting the compound’s stability under varying pH and thermal conditions?
- Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to assess hydrolysis rates of the acetate group. Pair with accelerated stability testing (e.g., Arrhenius modeling at elevated temperatures) and degradation product identification via LC-MS .
Q. How can contradictions in reported solubility data (e.g., polar vs. nonpolar solvents) be resolved experimentally?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., OECD Guidelines 105). Employ Hansen solubility parameters (HSPs) to correlate solvent compatibility with the compound’s polarity, factoring in cyclohexyl group steric effects .
Q. What advanced purification techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodology : Use simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize eluent composition (e.g., heptane/ethanol ratios) based on pilot-scale experiments .
Data Contradiction and Validation
Q. How should researchers address discrepancies in catalytic efficiency data across studies (e.g., acid vs. enzyme-catalyzed esterification)?
- Methodology : Conduct comparative kinetic studies under identical conditions (e.g., water activity, substrate molar ratios). Validate via in situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progress and intermediate formation .
Q. What strategies validate the environmental degradation pathways proposed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
